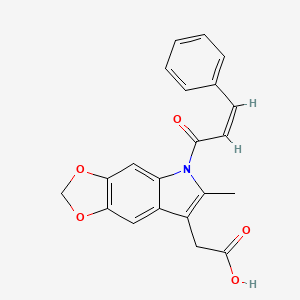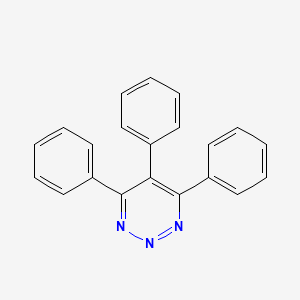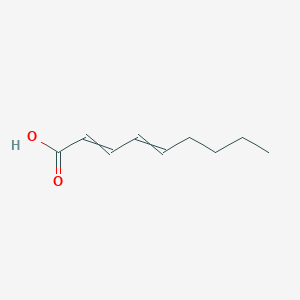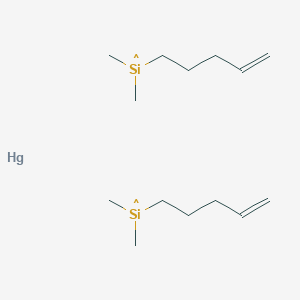
Dimethyl(pent-4-en-1-yl)silyl--mercury (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) is a unique organometallic compound that features both silicon and mercury atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) typically involves the reaction of dimethyl(pent-4-en-1-yl)silane with a mercury(II) salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often conducted at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, solvent choice, and inert atmosphere, to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) can undergo various types of chemical reactions, including:
Oxidation: The mercury atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organomercury species.
Substitution: The silicon and mercury atoms can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state mercury compounds, while substitution reactions can produce a variety of organosilicon and organomercury derivatives.
Applications De Recherche Scientifique
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-mercury bonds.
Biology: The compound can be used in studies involving the interaction of organometallic compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) exerts its effects involves the interaction of its silicon and mercury atoms with various molecular targets. The silicon atom can form strong bonds with carbon and other elements, while the mercury atom can interact with sulfur-containing biomolecules. These interactions can lead to changes in the structure and function of the target molecules, which can be exploited in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl(pent-4-en-1-yl)silane: Lacks the mercury atom but has similar silicon chemistry.
Dimethylmercury: Contains mercury but lacks the silicon component.
Trimethylsilylmercury: Similar structure but with different alkyl groups.
Uniqueness
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) is unique due to the presence of both silicon and mercury atoms within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only one of these elements.
Propriétés
Numéro CAS |
51639-29-3 |
|---|---|
Formule moléculaire |
C14H30HgSi2 |
Poids moléculaire |
455.15 g/mol |
InChI |
InChI=1S/2C7H15Si.Hg/c2*1-4-5-6-7-8(2)3;/h2*4H,1,5-7H2,2-3H3; |
Clé InChI |
RLIBRJSMZWYHCW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)CCCC=C.C[Si](C)CCCC=C.[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


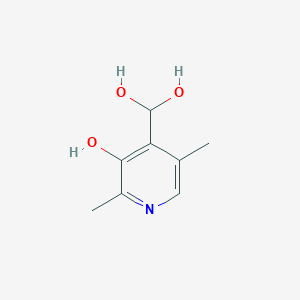

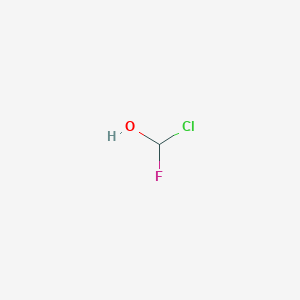
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)

![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)

